molecular formula C13H12N3+ B397089 1-(1H-benzimidazol-2-ylmethyl)pyridinium

1-(1H-benzimidazol-2-ylmethyl)pyridinium

Cat. No.: B397089
M. Wt: 210.25g/mol
InChI Key: FCDOKKUWHNEMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Benzimidazol-2-ylmethyl)pyridinium is a novel pyridinium salt derivative of the benzimidazole scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its wide range of biological activities . This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The benzimidazole core is a key structural component in numerous therapeutically active agents, including antiparasitics, antimicrobials, antivirals, and anticancer drugs . Its significance stems from being isostructural with naturally occurring nucleotides, allowing it to interact effectively with biological systems . Researchers can leverage this compound as a key intermediate for synthesizing new chemical entities or as a candidate for screening in various biological assays. Given the documented properties of benzimidazole derivatives, this compound holds significant research value for exploring mechanisms of action related to kinase inhibition and antimicrobial activity . The structural motif of substituting at the 2-position of the benzimidazole ring, as seen in this compound, is a common strategy to modulate and enhance biological activity and selectivity . Researchers are encouraged to investigate its potential across multiple disciplines, including drug discovery, chemical biology, and as a building block in materials science.

Properties

Molecular Formula

C13H12N3+

Molecular Weight

210.25g/mol

IUPAC Name

2-(pyridin-1-ium-1-ylmethyl)-1H-benzimidazole

InChI

InChI=1S/C13H12N3/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13/h1-9H,10H2,(H,14,15)/q+1

InChI Key

FCDOKKUWHNEMKA-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Retrosynthetic Analysis of the Pyridinium (B92312) Benzimidazole (B57391) Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For the target molecule, 1-(1H-benzimidazol-2-ylmethyl)pyridinium, the key structural feature is the quaternary pyridinium nitrogen connected to a methylene (B1212753) bridge, which is in turn attached to the C2 position of a benzimidazole ring.

The most logical disconnection point is the C-N bond between the pyridine (B92270) ring and the benzylic methylene carbon. This disconnection is strategically sound as it breaks the molecule into two readily accessible precursors: a pyridine synthon and a 2-(halomethyl)-1H-benzimidazole synthon. This approach is based on the well-established chemistry of N-alkylation of pyridines.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection (C-N bond): This leads to a positively charged pyridinium synthon and a negatively charged benzimidazolylmethyl synthon.

Synthetic Equivalents: The practical chemical equivalents for these synthons are pyridine, which acts as the nucleophile, and a 2-(halomethyl)-1H-benzimidazole, typically 2-(chloromethyl)-1H-benzimidazole, which serves as the electrophile. The halogen acts as a good leaving group, facilitating the nucleophilic attack by the pyridine nitrogen.

This analysis simplifies the synthesis into two primary stages: the preparation of the key precursor, 2-(chloromethyl)-1H-benzimidazole, and its subsequent reaction with pyridine to form the final product.

Precursor Synthesis and Functionalization Strategies

The most common and direct route to 2-(chloromethyl)-1H-benzimidazole is the Phillips condensation reaction. This method involves the condensation of o-phenylenediamine with chloroacetic acid. researchgate.netbanglajol.info

The reaction is typically carried out by refluxing a mixture of o-phenylenediamine and chloroacetic acid in the presence of a strong mineral acid, such as 4N or 5N hydrochloric acid. researchgate.netacs.org The acid serves as a catalyst for the condensation and cyclization process. The general procedure is as follows:

o-Phenylenediamine and chloroacetic acid are mixed in a suitable molar ratio (e.g., 1:1.2 to 1:1.5) in an aqueous solution of hydrochloric acid. google.com

The mixture is heated under reflux for several hours (typically 3 to 8 hours). researchgate.netacs.orggoogle.com

After cooling, the reaction mixture is neutralized with a base, such as ammonium (B1175870) hydroxide or sodium hydroxide, to precipitate the product. ijpsjournal.comijsrst.com

The crude 2-(chloromethyl)-1H-benzimidazole is then collected by filtration, washed with water to remove salts, and purified by recrystallization from a suitable solvent system like methanol or a benzene (B151609)/hexane mixture. researchgate.netijpsjournal.com

This method, often referred to as the Phillips method, is robust and generally provides good yields of the desired precursor, typically in the range of 79-85%. acs.orggoogle.com Microwave-assisted variations of this synthesis have also been reported, which can significantly reduce the reaction time to a few minutes. ijpsjournal.comijsrst.com

ReactantsReagents/SolventsConditionsYieldReference
o-Phenylenediamine, Chloroacetic Acid5N HClReflux, 8 h79.2% acs.org
o-Phenylenediamine, Chloroacetic Acid4N HClReflux, 4 hHigh researchgate.net
o-Phenylenediamine, Chloroacetic Acid4mol/L HClReflux, 3-6 h80-85% google.com
o-Phenylenediamine, Chloroacetic Acid5N HClMicrowave, 2-3 min- ijpsjournal.com

In the context of forming this compound, the pyridine ring functions as a nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack an electrophilic carbon center. For this specific SN2-type quaternization reaction, pyridine itself is generally nucleophilic enough to react with a potent electrophile like 2-(chloromethyl)-1H-benzimidazole without requiring further activation.

The nucleophilicity of the pyridine ring can be modulated by substituents. Electron-donating groups (EDGs) on the pyridine ring would increase its nucleophilicity, potentially accelerating the quaternization reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, making it less nucleophilic. youtube.com However, for the synthesis of the unsubstituted title compound, pyridine is used directly. No specific derivatization is needed to "activate" it for this N-alkylation reaction.

Quaternization Reactions and Reaction Mechanisms Employed

The final and key step in the synthesis is the formation of the pyridinium salt through a quaternization reaction. This involves the N-alkylation of the pyridine ring by the benzimidazole precursor.

The reaction between 2-(chloromethyl)-1H-benzimidazole and pyridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the pyridine molecule acts as the nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)-1H-benzimidazole. Simultaneously, the chloride ion, which is a good leaving group, is displaced.

The mechanism can be described as follows:

The lone pair of electrons on the pyridine nitrogen atom initiates a nucleophilic attack on the carbon atom of the chloromethyl group (-CH₂Cl).

A transition state is formed where a new C-N bond is partially formed, and the C-Cl bond is partially broken.

The C-Cl bond breaks completely, and the chloride ion is expelled as the leaving group.

The final product is the this compound cation, with the displaced chloride ion as the counter-ion.

This reaction is analogous to the well-known Menshutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reaction with an alkyl halide.

The efficiency and yield of the quaternization reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and reaction time. Based on analogous N-alkylation reactions of pyridine with benzyl halides, several conditions can be considered to achieve high yields.

Solvents: The choice of solvent is critical as it influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred for this type of reaction as they can solvate the cation but not the nucleophile, thus increasing the reaction rate.

Acetonitrile (CH₃CN): An excellent choice, often leading to high yields and short reaction times.

Dimethylformamide (DMF): Another suitable polar aprotic solvent.

Acetone: Can also be used effectively. researchgate.net

Solvent-free conditions: Heating the neat reactants together can also be an effective, environmentally friendly option.

Temperature: The reaction is typically performed at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. Temperatures can range from room temperature to the boiling point of the chosen solvent. Microwave-assisted synthesis has been shown to dramatically accelerate quaternization reactions, often reducing reaction times from hours to minutes and improving yields. researchgate.net

Yields: With optimized conditions, the synthesis of N-benzylpyridinium salts can achieve high to excellent yields, often exceeding 90%.

The following table summarizes typical conditions and outcomes for the N-alkylation of pyridine with benzyl chloride, which serves as a model for the synthesis of the target compound.

Alkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl chlorideAcetonitrileReflux1-385-95
Benzyl chlorideNone (Neat)100192-98
2-Bromo-4'-nitroacetophenoneNone (Microwave)-0.17 (10 min)High researchgate.net
Methyl iodideAcetone50 (Microwave)0.17 (10 min)78.7 researchgate.net

By applying these principles, the synthesis of this compound can be efficiently achieved with high purity and yield.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic approaches have been increasingly applied to the synthesis of benzimidazole and pyridinium derivatives to enhance reaction efficiency, reduce reaction times, and improve product yields. These techniques often involve the use of microwave irradiation or ultrasound to accelerate chemical transformations.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating methods. nih.gov The synthesis of pyridine-functionalized (benz)imidazolium salts can be significantly accelerated using microwave irradiation, with reaction times being reduced from days to a matter of hours or even minutes. enpress-publisher.commonash.edu

A plausible and efficient two-step microwave-assisted synthesis of this compound chloride would first involve the synthesis of 2-(chloromethyl)-1H-benzimidazole. This intermediate can be prepared by the condensation of o-phenylenediamine with chloroacetic acid under microwave irradiation. semanticscholar.org Subsequently, the quaternization of pyridine with the synthesized 2-(chloromethyl)-1H-benzimidazole can also be effectively carried out under microwave conditions. This N-alkylation reaction to form the pyridinium salt is often completed within minutes, offering a significant advantage over conventional heating methods that may require several hours. monash.edu

StepReactantsSolventMicrowave ConditionsReaction TimeYield
1o-phenylenediamine, Chloroacetic AcidPolyphosphoric acid (catalyst)Power: 300-800 W; Temp: 100-150°C5-15 minHigh
22-(chloromethyl)-1H-benzimidazole, PyridineAcetonitrile or DMFPower: 100-300 W; Temp: 80-120°C1-10 min>80%

Table 1: Representative Conditions for Microwave-Assisted Synthesis

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazole and pyridinium derivatives, often resulting in improved yields and shorter reaction times. nih.gov The synthesis of pyrimido[1,2-a]benzimidazoles has been achieved using ultrasound, demonstrating the utility of this method for related fused heterocyclic systems. researchgate.net

The synthesis of this compound can be envisioned to proceed under ultrasonic irradiation in a similar two-step manner as the microwave-assisted approach. The initial condensation of o-phenylenediamine and a suitable reagent to form the 2-methylbenzimidazole core can be accelerated by ultrasound. Subsequently, the N-alkylation of pyridine with a 2-(halomethyl)-1H-benzimidazole intermediate can also be facilitated by sonication, potentially leading to higher yields and milder reaction conditions compared to conventional methods. Reports on the ultrasound-assisted synthesis of related pyrimidine derivatives show a significant reduction in reaction times, from hours to minutes, with increased yields. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of solvent-free conditions and the development of catalyst-free or organocatalytic methods.

Solvent-Free Synthesis Approaches

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. umich.edu The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions, often by grinding the reactants together, sometimes with a solid support, followed by heating. umich.edubeilstein-journals.org This approach is not only environmentally friendly but can also lead to higher yields and simpler work-up procedures.

A one-pot, solvent-free synthesis of this compound could potentially be achieved by reacting o-phenylenediamine, a suitable C2-synthon, and a pyridine derivative under neat conditions with thermal or microwave activation. Multicomponent reactions under solvent-free and microwave conditions have been reported for the synthesis of complex benzimidazole-containing heterocycles, highlighting the feasibility of this approach. nih.gov

ReactantsConditionsReaction TimeYieldReference
o-phenylenediamine, aldehydeGrinding, 140°C1-2 h70-92% umich.edu
Benzimidazole-linked aminopyridines, aldehydes, isonitrilesMicrowave, Sc(OTf)3 catalyst10 minup to 83% nih.gov

Table 2: Examples of Solvent-Free Synthesis of Benzimidazole Derivatives

Catalyst-Free or Organocatalytic Methods

The development of catalyst-free reactions is a key goal in green chemistry as it simplifies purification processes and avoids the use of potentially toxic and expensive metal catalysts. researchgate.net While many benzimidazole syntheses employ catalysts, some catalyst-free methods have been reported, particularly under forcing conditions or with specific substrates. umich.edu For instance, the condensation of o-phenylenediamine with certain carboxylic acids or aldehydes can proceed without a catalyst at elevated temperatures. umich.edu

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a greener alternative to metal-based catalysts. Guanidine hydrochloride has been employed as a green organocatalyst for the microwave-mediated, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazoles, suggesting its potential applicability in the synthesis of related benzimidazole-pyridinium structures. rsc.org

Scalable Synthesis and Purification Techniques

The ability to scale up a synthetic route is crucial for the practical application of a compound. While specific scalable synthesis protocols for this compound are not widely reported, general principles for the large-scale production of related compounds can be applied. The design of environmentally degradable quaternary ammonium salts for large-scale production has been a subject of recent research, emphasizing the importance of efficient and sustainable synthetic and purification processes. rsc.org

Purification of the final pyridinium salt is a critical step. As a quaternary ammonium salt, this compound is likely to be a solid with good water solubility. nih.gov Common purification techniques for such salts include:

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is crucial; a solvent is needed in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For pyridinium salts, polar solvents like ethanol, methanol, or mixtures with water are often effective. nih.gov However, the presence of the relatively nonpolar benzimidazole moiety might necessitate the use of solvent mixtures, such as ethanol/ether or acetone/hexane, to induce crystallization. rochester.edu

Column Chromatography: While less common for highly polar salts on standard silica gel, ion-exchange chromatography or reversed-phase chromatography can be effective for purifying quaternary ammonium salts. researchgate.net

Precipitation: The salt can be precipitated from a solution by adding a non-solvent. For a water-soluble salt, the addition of a less polar organic solvent like acetone or diethyl ether can induce precipitation. researchgate.net

The purification of benzimidazolium quaternary ammonium salts has been achieved through recrystallization from ethanol to obtain pure crystals. nih.gov Column chromatography using solvent systems like ethyl acetate and n-hexane has also been employed for the purification of related benzimidazolium precursors. researchgate.net

Compound TypePurification MethodSolvents
Pyridinium SaltsRecrystallizationEthanol, Methanol/Water mixtures, Ethanol/Ether
Benzimidazolium SaltsRecrystallizationEthanol
Benzimidazolium PrecursorsColumn ChromatographyEthyl Acetate/n-Hexane
Quaternary Ammonium SaltsPrecipitationAddition of non-solvent (e.g., acetone, ether) to an aqueous solution

Table 3: Common Purification Techniques for Related Compounds

Advanced Spectroscopic and Structural Elucidation of 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution and the solid state. For 1-(1H-benzimidazol-2-ylmethyl)pyridinium, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with solid-state and variable temperature studies, provides a complete picture of its molecular framework and dynamic behavior.

1H, 13C, and 2D NMR Correlative Spectroscopy (COSY, HSQC, HMBC)

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound is achieved through a combination of 1D and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques reveal the connectivity between atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzimidazole (B57391) ring, the pyridinium (B92312) ring, and the methylene (B1212753) bridge. The protons on the pyridinium ring are typically shifted downfield due to the deshielding effect of the positive charge on the nitrogen atom. The benzimidazole protons will exhibit characteristic splitting patterns for an ortho-disubstituted benzene (B151609) ring. The methylene protons, situated between the two heterocyclic rings, would appear as a singlet. The NH proton of the benzimidazole moiety is also expected, though its chemical shift can be broad and solvent-dependent. For comparison, in related 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives, the pyridinium protons appear in the range of 8-9 ppm. researchgate.net The methylene protons in compounds like 1-(aminoformylmethyl)pyridinium chloride are found around 5.5-6.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbons of the pyridinium ring will be significantly deshielded. The benzimidazole carbons will have chemical shifts consistent with other 2-substituted benzimidazoles. nih.govrsc.org For instance, the C2 carbon of the benzimidazole ring typically appears around 150-155 ppm.

2D NMR Correlation:

COSY: A ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons, confirming the assignments within the benzimidazole and pyridinium rings. For example, it will show correlations between H-4/H-5, H-5/H-6, and H-6/H-7 of the benzimidazole ring and the corresponding protons on the pyridinium ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH group in the benzimidazole and pyridinium rings, as well as the methylene bridge, will show a cross-peak.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the benzimidazole ring, the methylene bridge, and the pyridinium ring. For example, a correlation between the methylene protons and the C2 carbon of the benzimidazole and the ortho-carbon of the pyridinium ring would definitively establish the structure. The principles of these 2D NMR techniques are well-established for structural elucidation. researchgate.net

Expected ¹H and ¹³C NMR Data for this compound:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Benzimidazole
NH12.0 - 13.0 (broad)-
C2-~152
C4/C77.5 - 7.7~115/120
C5/C67.2 - 7.4~122/123
C3a/C7a-~135/143
Methylene Bridge
-CH₂-5.8 - 6.0~50
Pyridinium
H-2'/H-6'8.8 - 9.0 (d)~145
H-3'/H-5'8.0 - 8.2 (t)~128
H-4'8.5 - 8.7 (t)~147

Note: The expected chemical shifts are based on data from analogous compounds and are subject to solvent effects and the specific counter-ion present.

Solid-State NMR Investigations of Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, where molecular motion is restricted. For this compound, ssNMR can be used to study both its crystalline and amorphous forms. In the solid state, tautomerism in the benzimidazole ring is often suppressed, which can lead to the observation of distinct signals for carbons that would be equivalent in solution due to rapid proton exchange (e.g., C4/C7 and C5/C6). rsc.orgnih.gov This allows for an unambiguous assignment of these carbon atoms. Furthermore, ssNMR can reveal information about the packing of the molecules in the crystal lattice and the presence of intermolecular interactions, such as hydrogen bonding involving the benzimidazole N-H group. A related compound, 1-methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide, has been characterized by X-ray crystallography, revealing a non-planar structure, which can be correlated with ssNMR data. nih.gov

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are instrumental in understanding the dynamic processes that a molecule undergoes in solution, such as conformational changes or restricted rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barrier around the bond connecting the methylene bridge and the benzimidazole ring, as well as the bond to the pyridinium ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process. Such studies have been applied to other heterocyclic systems to understand their conformational flexibility.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This allows for the determination of the elemental formula of the molecular ion of this compound. The expected exact mass for the cation [C₁₃H₁₂N₃]⁺ can be calculated and compared with the experimental value to confirm its elemental composition. HRMS data for similar benzimidazole derivatives have been reported with high accuracy, confirming their proposed structures. rsc.org

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to provide information about the structure of the precursor ion.

The fragmentation of this compound is expected to proceed through several key pathways. A likely initial fragmentation would be the cleavage of the bond between the methylene bridge and the pyridinium ring, leading to the formation of a stable pyridinium cation and a benzimidazol-2-ylmethyl radical, or a neutral pyridine (B92270) molecule and a benzimidazol-2-ylmethyl cation. Another probable fragmentation pathway involves the loss of the entire pyridinium-methyl group to yield the benzimidazole cation. The fragmentation of the benzimidazole ring itself would likely follow known pathways, such as the loss of HCN. nist.govnist.gov Studies on the fragmentation of related benzimidazole-containing proton pump inhibitors have shown the formation of pyridinium-containing fragments, which can serve as a reference for predicting the fragmentation of the target compound. nih.gov

Predicted Fragmentation Pathways for this compound:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
[C₁₃H₁₂N₃]⁺[C₈H₇N₂]⁺C₅H₅NBenzimidazol-2-ylmethyl cation
[C₁₃H₁₂N₃]⁺[C₇H₅N₂]⁺C₆H₇NBenzimidazole cation
[C₁₃H₁₂N₃]⁺[C₆H₅N]⁺C₇H₇N₂Pyridinium cation
[C₈H₇N₂]⁺[C₇H₅N]⁺HCNPhenyl cation

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding interactions within a molecule. By analyzing the vibrational modes of a molecule, researchers can gain insights into its composition and conformation. For the compound this compound, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are employed to obtain a comprehensive vibrational profile.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups.

In the FTIR spectrum of this compound, the presence of the benzimidazole and pyridinium moieties gives rise to a series of characteristic absorption bands. The N-H stretching vibration of the imidazole (B134444) ring is typically observed as a broad band in the region of 3200-2650 cm⁻¹, and its position and shape can be indicative of intermolecular hydrogen bonding. nih.gov The C-H stretching vibrations of the aromatic rings (benzimidazole and pyridine) and the methylene bridge appear in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. orientjchem.org

The C=N and C=C stretching vibrations within the benzimidazole and pyridinium rings are expected to produce a group of sharp bands in the 1650-1400 cm⁻¹ range. nih.gov These bands are particularly useful for confirming the presence of the heterocyclic ring systems. The in-plane and out-of-plane bending vibrations of C-H and N-H bonds occur at lower wavenumbers, typically below 1400 cm⁻¹.

A hypothetical FTIR data table for this compound, based on known data for similar benzimidazole derivatives, is presented below. researchgate.netnih.gov

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400 (broad)N-H stretchingImidazole ring
~3100-3000C-H stretchingAromatic (Benzimidazole, Pyridine)
~2950-2850C-H stretchingAliphatic (Methylene bridge)
~1630C=N stretchingImidazole ring
~1600-1450C=C stretchingAromatic rings
~1400-1000In-plane C-H bendingAromatic and Aliphatic
Below 1000Out-of-plane C-H and N-H bendingAromatic and Imidazole rings

This table is illustrative and based on typical values for related compounds.

Raman Spectroscopy for Molecular Vibrational Signatures and Structural Insights

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

For this compound, Raman spectroscopy can provide valuable insights into the skeletal vibrations of the fused ring system and the pyridinium ring. The symmetric stretching vibrations of the aromatic rings are expected to give rise to strong Raman signals. The C-S stretching vibration, if a counter-ion like thiocyanate (B1210189) were present, would also be readily observable in the Raman spectrum. nih.gov

The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. For instance, in a study of 2-(4-Bromophenyl)-1H-benzimidazole, both techniques were used to analyze the vibrational spectra with the aid of normal coordinate analysis. nih.gov This comprehensive approach enables a detailed understanding of the molecule's structure and bonding.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between its electronic energy levels. These techniques, including UV-Visible, fluorescence, and phosphorescence spectroscopy, are crucial for understanding the chromophoric behavior and photophysical properties of a compound.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems and chromophores within the molecule.

The UV-Visible spectrum of this compound is expected to be dominated by π-π* transitions within the benzimidazole and pyridinium ring systems. Benzimidazole itself exhibits characteristic absorption bands around 243, 274, and 278 nm. nist.gov The attachment of the pyridinium group via a methylene bridge is likely to cause a slight red-shift (bathochromic shift) of these bands and may introduce new absorption features corresponding to the pyridinium chromophore.

The solvent environment can also influence the position and intensity of the absorption bands. In a study on a related benzimidazole derivative, the UV-Vis spectrum was investigated in different solvents to understand the effect of solvent polarity on the electronic transitions. mdpi.com Similarly, the absorption spectrum of a (1H-benzimidazol-2-ylmethyl)phosphonate derivative was shown to be pH-dependent, reflecting the protonation state of the benzimidazole ring. researchgate.net

A hypothetical UV-Visible absorption data table for this compound is provided below.

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~245~15,000π → π
~275~8,000π → π
~282~7,500π → π*

This table is illustrative and based on typical values for related compounds.

Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yield, Lifetime)

Fluorescence and phosphorescence are photoluminescence processes where a molecule emits light after absorbing photons. These techniques provide information about the excited state properties of a molecule, including its quantum yield (the efficiency of light emission) and lifetime (the duration of the excited state).

Many benzimidazole derivatives are known to be fluorescent. nih.gov The photophysical properties of this compound would be influenced by the nature of its excited states and the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. The presence of the pyridinium moiety, which is a cationic group, can significantly affect the photophysical behavior. Studies on cationic porphyrins with pyridinium groups have highlighted the importance of the cationic nature for their photodynamic properties. nih.gov

The fluorescence quantum yield and lifetime are key parameters that characterize the emission process. These would need to be experimentally determined for this compound to fully understand its potential as a fluorescent probe or photosensitizer.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural elucidation.

While a crystal structure for the specific compound this compound is not available in the searched literature, the structures of several related benzimidazole and pyridinium derivatives have been reported. For instance, the crystal structure of 1-methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide reveals a non-planar conformation, with a significant dihedral angle between the benzimidazole and pyridinium rings. nih.gov In another example, the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione shows the formation of N-H···N hydrogen-bonded chains in the solid state. nih.gov

Based on these related structures, it can be anticipated that the crystal structure of this compound would reveal the relative orientation of the benzimidazole and pyridinium rings, which is likely to be non-planar due to the flexible methylene linker. The crystal packing would be influenced by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings, and potentially hydrogen bonding involving the N-H group of the benzimidazole and any counter-ions or solvent molecules present in the crystal lattice. The analysis of a solvated form of a benzimidazole-triazole hybrid molecule also highlights the importance of solvent in the crystal packing. mdpi.com

A hypothetical table of crystallographic data for this compound salt is presented below.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)Hypothetical value
b (Å)Hypothetical value
c (Å)Hypothetical value
α (°)90
β (°)Hypothetical value
γ (°)90
Volume (ų)Hypothetical value
Z4
Density (calculated) (g/cm³)Hypothetical value
R-factorHypothetical value

This table is illustrative and based on typical values for related compounds. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing Motifs

An analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, and the resulting crystal packing motifs is contingent on the availability of crystallographic data. As no such data has been published for this compound, a detailed and accurate description of its solid-state packing and non-covalent interactions is not possible.

Polymorphism and Pseudopolymorphism Studies

A search of the scientific literature did not yield any studies on the polymorphism or pseudopolymorphism of this compound. The investigation of different crystalline forms is a specialized area of solid-state chemistry that requires extensive experimental screening and characterization, which has not been reported for this compound.

Computational Chemistry and Theoretical Investigations of 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic behavior. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 1-(1H-benzimidazol-2-ylmethyl)pyridinium. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For this compound, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can predict key geometric parameters. These include bond lengths, bond angles, and dihedral angles, which define the spatial relationship between the benzimidazole (B57391) and pyridinium (B92312) rings. Studies on similar 1,2-disubstituted benzimidazole derivatives have shown that calculated bond lengths and angles are generally in good agreement with experimental X-ray diffraction data, though slight variations are expected due to the calculations being performed on an isolated molecule in the gas phase. nih.gov

Beyond geometry, DFT is used to compute a range of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. nih.gov For this compound, the nitrogen atoms of the benzimidazole and the pyridinium ring are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the N-H of the benzimidazole and those on the pyridinium ring, would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound

ParameterPredicted Value
Dihedral Angle (Benzimidazole-CH2-Pyridine)40-50°
N(benzimidazole)-C(methylene) Bond Length~1.47 Å
C(methylene)-N(pyridinium) Bond Length~1.49 Å
Dipole Moment4-6 D
Ionization Potential7-8 eV
Electron Affinity1-2 eV

Note: These values are illustrative and would be precisely determined in a specific computational study.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters, relying solely on fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. nih.govresearchgate.net

For this compound, ab initio calculations can be used to refine the geometric and electronic properties obtained from DFT. For instance, MP2 or CCSD(T) calculations can offer a more accurate description of electron correlation effects, which are crucial for understanding non-covalent interactions and predicting reaction barriers. While full geometry optimization at these high levels of theory can be computationally expensive, single-point energy calculations on a DFT-optimized geometry are a common practice to obtain more reliable energy values. Investigations into pyridine (B92270) benzimidazole derivatives have utilized ab initio methods to study various molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system. In contrast, the LUMO is anticipated to be distributed over the electron-deficient pyridinium ring, which carries a positive charge. This separation of the frontier orbitals suggests that the molecule has a significant potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap would imply higher reactivity. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Primary Localization
HOMO-6.5 to -7.5Benzimidazole moiety
LUMO-2.0 to -3.0Pyridinium moiety
HOMO-LUMO Gap3.5 to 5.5-

Note: These energy values are typical for such compounds and would be determined by a specific quantum chemical calculation.

From the FMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, theoretical chemical shifts can be calculated and then compared to experimental spectra. The protons on the pyridinium ring are expected to be significantly deshielded and appear at a downfield chemical shift due to the positive charge on the ring. The methylene (B1212753) bridge protons would also have a characteristic chemical shift. The protons and carbons of the benzimidazole ring would have shifts consistent with their aromatic and heterocyclic nature. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). Studies on related benzimidazole derivatives have shown a good correlation between theoretical and experimental NMR data. dntb.gov.ua

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted Chemical Shift (in CDCl₃)Hypothetical Experimental Shift
Pyridinium (ortho-H)8.8 - 9.28.9
Pyridinium (para-H)8.3 - 8.68.4
Pyridinium (meta-H)8.0 - 8.38.1
Methylene (-CH₂-)5.5 - 6.05.7
Benzimidazole (N-H)10.0 - 12.011.5
Benzimidazole (aromatic-H)7.2 - 7.87.3 - 7.7

Note: These are representative values. Actual values would depend on the specific computational method and experimental conditions.

Theoretical UV-Vis and IR Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelengths) and their intensities (oscillator strengths). For this compound, the UV-Vis spectrum is expected to show characteristic absorptions corresponding to π-π* transitions within the benzimidazole and pyridinium rings, as well as potential charge-transfer bands. researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.netnih.gov This simulated spectrum can be compared with an experimental one to identify characteristic functional group vibrations. For this compound, key predicted vibrational modes would include the N-H stretch of the benzimidazole, C-H stretches of the aromatic rings and the methylene group, and C=N and C=C stretching vibrations within the heterocyclic rings.

Table 4: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Benzimidazole)3100 - 3300
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methylene)2850 - 2950
C=N Stretch (Benzimidazole & Pyridinium)1580 - 1650
C=C Stretch (Aromatic)1400 - 1600

Note: These frequencies are approximate and may be scaled to better match experimental data.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For the this compound cation, MD simulations can reveal its flexibility, conformational preferences, and interactions with its environment. While specific MD simulation data for this exact cation is not extensively published, insights can be drawn from studies on analogous benzimidazole and pyridinium derivatives nih.govrsc.orgsemanticscholar.org.

Crystal structure analysis of a closely related compound, 1-methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide, reveals a non-planar conformation with a significant dihedral angle of 37.4(2)° between the benzimidazole and pyridinium planes. nih.gov This deviation from planarity is a common feature in linked aromatic systems and is influenced by a balance of steric hindrance and electronic effects. It is anticipated that the this compound cation would also adopt a similar non-planar, or gauche, conformation to minimize steric repulsion between the aromatic rings. nih.gov

Computational studies on similar bis(pyridinyl)-substituted benzimidazoles have shown that different conformers can exist with relatively small energy differences. nih.gov For instance, density functional theory (DFT) calculations on polymorphs of a related compound indicated a spread of 10.6 kJ mol⁻¹ between different conformations. nih.gov This suggests that the this compound cation likely possesses a flexible structure with multiple low-energy conformations accessible at room temperature. The rotational barrier around the C-C single bond connecting the aromatic moieties is expected to be minor, as seen in furan-substituted benzimidazoles where it was calculated to be about 0.67 kcal/mol.

ParameterExpected Value/CharacteristicBasis of Prediction
Dihedral Angle (Benzimidazole-Pyridinium) Non-planar, likely around 30-40°Crystal structure of a methylated analogue nih.gov
Conformational Energy Landscape Multiple low-energy conformersDFT calculations on related benzimidazoles nih.gov
Rotational Barrier LowCalculations on analogous structures

This table presents expected conformational parameters for the this compound cation based on data from analogous compounds.

Studies on related benzimidazole derivatives have shown that increasing solvent polarity can lead to a redshift in emission spectra, indicating an intramolecular charge transfer (ICT) character. rsc.org This suggests that the electronic distribution within the this compound cation is sensitive to its environment. MD simulations in explicit solvent models, such as SPC water, are essential to accurately capture these effects. nih.gov Such simulations would allow for the analysis of the radial distribution functions of solvent molecules around the cation, providing a detailed picture of the solvation shell structure.

The dynamics of the solvent molecules in the vicinity of the solute, known as solvation dynamics, can be probed to understand the timescale of solvent reorganization in response to changes in the solute's electronic structure, for instance, upon photoexcitation.

Intermolecular Interaction Analysis

The aggregation behavior of the this compound cation in the solid state and in solution is governed by a variety of non-covalent interactions. These interactions are crucial for understanding the supramolecular chemistry and material properties of compounds containing this cation.

The this compound cation possesses a hydrogen bond donor in the form of the N-H group of the benzimidazole ring. This group can form strong hydrogen bonds with suitable acceptors, such as anions or solvent molecules. In the solid state, it is common for benzimidazole derivatives to form N-H···N hydrogen bonds, leading to the formation of one-dimensional chains or more complex supramolecular architectures. nih.govresearchgate.net

In the presence of counter-ions, such as halides, strong N-H···X⁻ (X = Cl, Br) hydrogen bonds are expected to be a dominant feature in the crystal packing. nih.gov The energetics of these interactions can be quantified using computational methods like DFT. For example, the interaction energies for N-H···Br hydrogen bonds in a related benzimidazolium bromide salt have been implicitly included in a total interaction energy calculation of -55.0 kJ mol⁻¹. nih.gov

Hydrogen Bond TypePotential AcceptorsExpected Significance
N-H···N Benzimidazole or Pyridine NitrogenHigh in self-assembly nih.gov
N-H···Anion Halides, other counter-ionsHigh in salt forms nih.gov
C-H···N Benzimidazole or Pyridine NitrogenModerate, contributes to packing nih.gov
C-H···Anion Halides, other counter-ionsWeak, but can be structurally significant nih.gov

This table summarizes the potential hydrogen bonding interactions involving the this compound cation.

The planar aromatic rings of the benzimidazole and pyridinium moieties make them ideal candidates for engaging in π-π stacking interactions. These interactions are a key driving force for the formation of molecular aggregates and play a significant role in stabilizing crystal structures. In the solid state, benzimidazole derivatives often exhibit π-π stacking with centroid-to-centroid distances in the range of 3.6 to 3.8 Å. nih.govrsc.org The stacking can occur in a head-to-tail or head-to-head arrangement, often with a lateral offset to minimize electrostatic repulsion. nih.gov

DFT calculations on furan-substituted benzimidazoles have allowed for the partitioning of interaction energies, with the π-π component being around 24.1 kJ mol⁻¹. nih.gov It is expected that the this compound cation would exhibit similar π-π stacking interactions, contributing significantly to the cohesion of its solid-state forms.

Interaction TypeTypical Distance (Å)Calculated Energy Range (kJ mol⁻¹)
π-π Stacking 3.6 - 3.8 (centroid-centroid)-20 to -55 nih.gov
C-H···π -~ -9 nih.gov

This table provides typical parameters for π-π stacking and C-H···π interactions based on data from related benzimidazole compounds.

The positively charged pyridinium ring of the cation can participate in cation-π interactions with electron-rich aromatic systems. This interaction involves the electrostatic attraction between the cation and the quadrupole moment of the π-system. Conversely, the electron-deficient nature of the pyridinium ring, enhanced by the positive charge, makes it a potential candidate for anion-π interactions, where an anion is attracted to the face of the electron-poor aromatic ring. unige.ch

Coordination Chemistry of 1 1h Benzimidazol 2 Ylmethyl Pyridinium As a Ligand

Ligand Design Principles and Potential Coordination Modes

The design of 1-(1H-benzimidazol-2-ylmethyl)pyridinium as a ligand is predicated on the distinct electronic and steric characteristics of its constituent pyridyl and benzimidazole (B57391) units. The presence of multiple potential donor atoms allows for a range of coordination behaviors.

The pyridinium (B92312) cation, in its quaternized form, generally lacks the lone pair of electrons on the nitrogen atom necessary for direct coordination to a metal center. However, in the parent molecule from which the cation is derived, 2-(aminomethyl)pyridine, the pyridyl nitrogen is a well-established coordination site. For the pyridinium cation itself, any potential coordination would likely involve non-covalent interactions or a scenario where the positive charge is delocalized, which is less common for simple pyridinium salts. In related pyridine-containing benzimidazole ligands, the pyridine (B92270) nitrogen is a primary coordination site.

The benzimidazole moiety offers two potential nitrogen donor atoms: the imine nitrogen at the 3-position and the amine nitrogen at the 1-position. The imine nitrogen (N3) is generally considered the primary coordination site in benzimidazole and its derivatives due to the greater availability of its lone pair of electrons. The acidity of the N1-H proton can be influenced by the coordination state of the N3 nitrogen. In some instances, deprotonation of the N1-H group can lead to the formation of a benzimidazolate anion, which can also participate in coordination.

The structural arrangement of the donor atoms in this compound allows for several potential coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through the imine nitrogen (N3) of the benzimidazole ring. This is a common coordination mode for simple benzimidazole derivatives.

Bidentate (Chelating) Coordination: Although the pyridinium nitrogen is not a typical donor, if the ligand were to exist in a neutral form, chelation involving the pyridyl nitrogen and the imine nitrogen of the benzimidazole could occur, forming a stable five-membered chelate ring. However, in its cationic form, this mode is unlikely. An alternative chelating mode could involve the N3 nitrogen and a deprotonated N1 nitrogen, though this would require basic conditions.

Bridging Coordination: The ligand possesses the potential to act as a bridging ligand, connecting two or more metal centers. This could occur through simultaneous coordination of the N3 nitrogen of the benzimidazole to one metal center and another donor atom to a second metal center. The flexibility of the methylene (B1212753) linker could facilitate the formation of polynuclear structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions would depend on the specific metal ion and the desired coordination geometry. Characterization of the resulting complexes would be carried out using a variety of spectroscopic and analytical techniques.

While specific studies on the coordination of this compound with a wide range of transition metals are not extensively documented, the behavior of structurally similar benzimidazole-pyridine ligands provides valuable insights. For instance, complexes of Cu(II), Co(II), and Zn(II) have been synthesized with a related ligand, 1-(5-(or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride. nih.gov These complexes have demonstrated interesting biological activities.

The synthesis of such complexes generally involves the reaction of the ligand with the corresponding metal chloride or nitrate salt in a suitable solvent like methanol or ethanol. The resulting complexes can be characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to determine their structure and coordination environment.

Ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have also been synthesized and characterized, demonstrating the ability of this class of ligands to coordinate to second-row transition metals. mdpi.com These complexes have shown potential as antimicrobial agents. The coordination of palladium(II) and platinum(II) with benzimidazole-based ligands has also been explored, with the resulting complexes exhibiting potential anticancer properties. sci-hub.se

Table 1: Examples of Transition Metal Complexes with Related Benzimidazole-Pyridine Ligands

Metal IonLigandCoordination ModeReference
Cu(II), Co(II), Zn(II)1-(5-(or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chlorideNot specified nih.gov
Co(II)2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinolineBridging nih.gov
Ni(II)bis-(1-(pyridin-2-yl-methyl)-benzimidazol-2-yl-methyl)etherNot specified scispace.com
Pd(II), Pt(II)(1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amineChelating (N,N) sci-hub.se
Ru(II), Ru(III), Ru(IV)2-pyridin-2-yl-1H-benzimidazoleNot specified mdpi.com

The coordination chemistry of lanthanide ions with benzimidazole-containing ligands has been investigated, revealing the formation of coordination polymers with interesting structural and photoluminescent properties. rsc.org For example, lanthanide complexes with 1H-benzimidazole-2-carboxylic acid have been synthesized and shown to form two-dimensional wave-like layer structures. rsc.org These studies highlight the potential for the benzimidazole moiety to act as an effective binding site for lanthanide ions.

The coordination of this compound to lanthanide ions could be anticipated to occur primarily through the benzimidazole nitrogen atoms. The larger ionic radii of the lanthanide ions might favor higher coordination numbers and the formation of polynuclear or polymeric structures.

There is currently no available information in the searched literature regarding the synthesis and characterization of actinide complexes with this compound or closely related ligands.

Table 2: Examples of Lanthanide Complexes with Benzimidazole-Based Ligands

Lanthanide IonLigandStructural FeaturesReference
Eu(III), Tb(III), Gd(III), Pr(III), Nd(III)1H-benzimidazole-2-carboxylic acid2D wave-like layer structure rsc.org
La(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), Dy(III)2-(pyridin-2-yl)-1H-benzo[d]imidazoleBidentate coordination nih.gov

Metal-Ligand Binding Affinities and Stoichiometries:

UV-Vis/Fluorescence Titration Studies:Similarly, there is a lack of studies employing UV-Vis or fluorescence titration methods to determine the binding constants and stoichiometries of complexes formed between this ligand and main group metals.

While general information exists on the coordination chemistry of benzimidazole derivatives, the strict focus of the requested article on This compound and its complexes with main group metals cannot be fulfilled based on the current body of scientific literature. Further experimental research would be required to generate the data necessary to populate the detailed sections of the proposed article.

Applications of Metal Complexes Derived from this compound

Metal complexes incorporating the this compound ligand and its derivatives have garnered significant interest due to their versatile applications in various fields of chemistry. The unique structural features of this ligand, which combines the π-deficient pyridine ring with the π-rich benzimidazole moiety, allow for the formation of stable and reactive coordination compounds. These complexes have been explored for their utility in catalytic organic transformations and as active components in chemosensing and detection platforms.

Catalytic Applications in Organic Transformations

The development of efficient catalysts is a cornerstone of modern synthetic chemistry. Metal complexes based on benzimidazole-pyridine scaffolds have shown promise in this area, leveraging the electronic and steric properties of the ligand to facilitate a range of organic reactions.

While specific studies focusing on this compound complexes in oxidation and reduction catalysis are limited, the broader class of metal complexes with benzimidazole- and imidazole-containing ligands demonstrates significant catalytic activity. These compounds are recognized for their applications in stereochemistry, spectroscopy, and catalysis. azjournalbar.comresearchgate.net

For instance, iron complexes supported by polydentate N-based donor ligands, including structures analogous to the benzimidazole-pyridine framework, have been investigated for aromatic oxidation reactions. mdpi.com These bioinspired systems often utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂). mdpi.com An iron(II) complex featuring a substituted 1-(pyridin-2-ylmethyl)-benzimidazol-2-ylidene ligand has been synthesized and shown to be an effective catalyst for the transfer hydrogenation of carbonyl compounds, converting aldehydes into their corresponding alcohols. encyclopedia.pub This highlights the potential of such ligand systems to facilitate important reduction transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Ligands containing pyridine and related N-heterocyclic motifs have been successfully employed in these transformations.

Palladium complexes incorporating di-2-pyridylmethylamine have been shown to be excellent catalysts for Heck, Suzuki, and Sonogashira reactions, demonstrating the utility of pyridine-containing ligands in facilitating these crucial C-C bond-forming processes. nih.gov Similarly, novel palladium complexes with thiopseudourea ligands featuring a picolyl (pyridin-2-ylmethyl) group are effective catalysts for Suzuki–Miyaura, Sonogashira, and Heck reactions. rsc.org The development of catalysts based on ligands like dialkylbiaryl phosphines has significantly expanded the scope of the Suzuki-Miyaura reaction, making the coupling of challenging substrates, including unactivated aryl chlorides and heteroaryl systems, more routine. nih.gov Although direct catalytic data for this compound complexes in these specific named reactions is not extensively detailed in the surveyed literature, the proven success of structurally similar pyridine- and benzimidazole-based ligands underscores their potential in this domain. nih.gov

Asymmetric catalysis is a critical field for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. This process relies on the use of chiral ligands to induce enantioselectivity in a chemical transformation. Chiral pyridine derivatives are recognized as important structural motifs in many chiral ligands. chim.it

The development of novel, broadly applicable chiral pyridine units (CPUs) is an active area of research, with new ligand designs showing excellent performance in achieving high catalytic activity and stereoselectivity. nih.gov For example, planar-chiral derivatives of 4-(dimethylamino)pyridine have been developed and serve as effective enantioselective nucleophilic catalysts for processes like the kinetic resolution of secondary alcohols. scispace.com While the benzimidazole-pyridine scaffold is a component of many biologically active molecules and ligands, the application of metal complexes of this compound itself in enantioselective catalysis has not been widely reported. The development of chiral variants of this specific ligand could open avenues for its use in asymmetric transformations.

Chemo/Biosensing and Detection Platforms

The unique photophysical properties of benzimidazole-pyridine derivatives make their metal complexes excellent candidates for the development of fluorescent chemosensors. These sensors can detect and quantify specific analytes, such as metal ions, through changes in their fluorescence emission, offering high sensitivity and selectivity. cam.ac.uk

Complexes derived from benzimidazole-pyridine ligands have been extensively developed as highly selective and sensitive fluorescent chemosensors for various metal ions, particularly zinc(II) (Zn²⁺). Zinc is a crucial element in many biological and environmental systems, making its detection a significant analytical goal. nih.gov

Sensors based on this framework often operate via mechanisms like Photoinduced Electron Transfer (PET), where the binding of a target metal ion modulates the fluorescence output. nih.gov For example, a sensor incorporating a 2-(2′-pyridinyl)benzoimidazole fluorophore demonstrated a Zn²⁺-specific enhancement and shift in its fluorescence emission, enabling ratiometric sensing. acs.org Another novel chemosensor based on a benzimidazole-Schiff base conjugate exhibited a strong "turn-on" fluorescence response to Zn²⁺ in an ethanol-water medium, with a detection limit of 0.148 µM. nih.gov

In addition to zinc, related sensor molecules have been designed for the detection of other environmentally and biologically relevant metal ions. A benzimidazole-derived sensor was developed for the selective "turn-off" detection of copper(II) (Cu²⁺) and the ratiometric "turn-on" detection of Zn²⁺, with detection limits of 0.16 μM and 0.1 μM, respectively. rsc.org Furthermore, a benzimidazole-based fluorescent probe was synthesized for the selective recognition of cobalt(II) (Co²⁺), which operates by forming a 1:2 complex with the metal ion, causing a decrease in fluorescence intensity. nih.gov The probe showed a linear response for Co²⁺ in the 5–30 μM range with a detection limit of 3.56 μM. nih.gov

The table below summarizes the performance of several chemosensors based on benzimidazole-pyridine and related scaffolds for metal ion detection.

Anion Sensing Mechanisms

The unique structural characteristics of this compound and its derivatives make them promising candidates for anion sensing. The benzimidazole moiety, with its acidic N-H proton, can act as a hydrogen bond donor, interacting with various anions. This interaction is often the primary mechanism for anion recognition.

Ruthenium(II) complexes incorporating pyridyl-benzimidazole ligands have been investigated as optical sensors for anions. In these systems, it is proposed that the N-H proton of the imidazole (B134444) unit interacts with the target anion, leading to the formation of a hydrogen bond. With a sufficient concentration of a basic anion, this can lead to the deprotonation of the N-H group. This deprotonation alters the electronic properties of the complex, resulting in a detectable change in its spectroscopic properties, such as fluorescence quenching or a colorimetric shift arxiv.org. The acidity of the N-H proton plays a crucial role in the selectivity of the sensor, with more acidic protons leading to stronger binding of anions arxiv.org.

Furthermore, novel bis(pyrrole-benzimidazole) conjugates have been explored as colorimetric anion sensors. These compounds utilize multiple hydrogen bond donor sites to selectively interact with anions like fluoride. The introduction of electron-withdrawing groups, such as a nitro group, on the benzimidazole ring can enhance the binding affinity for anions by increasing the acidity of the N-H proton, although this may sometimes reduce selectivity ias.ac.in. The mechanism of interaction often involves a charge transfer, leading to a visible color change upon anion binding ias.ac.in.

Table 1: Anion Sensing Properties of Related Benzimidazole-Pyridine Systems

Sensor TypeTarget Anion(s)Sensing MechanismObservable Change
Ruthenium(II) pyridyl-benzimidazole complexCN⁻, F⁻, AcO⁻Hydrogen bonding and deprotonationLuminescence quenching
Bis(pyrrole-benzimidazole) conjugateF⁻Hydrogen bonding and charge transferColorimetric and fluorometric response
Fluorescent Probes for Chemical and Environmental Analytes

The inherent fluorescence of the benzimidazole scaffold has led to its widespread use in the development of fluorescent probes for various analytes. The pyridinium group in this compound can further modulate these fluorescent properties and introduce additional functionalities.

Benzimidazole-based fluorescent probes have been successfully designed for the detection of metal ions. For instance, a novel benzimidazole-based turn-off fluorescent probe has been synthesized for the selective recognition of Co²⁺ ions mdpi.com. The mechanism of action involves the quenching of the probe's fluorescence upon complexation with the metal ion, often through a process like photoinduced electron transfer (PET) mdpi.com.

In addition to metal ions, pyridinium-based fluorescent probes have been developed for a range of applications, including bioimaging. By varying the number of conjugated "arms" attached to a central pyridinium acceptor, two-photon absorbing fluorescent probes with excellent quantum yields and aqueous solubility have been created nih.gov. These probes can be designed to target specific cellular organelles, such as lysosomes and mitochondria, demonstrating the versatility of the pyridinium core in designing targeted fluorescent sensors nih.gov.

Table 2: Characteristics of Benzimidazole and Pyridinium-Based Fluorescent Probes

Probe BaseTarget AnalyteSensing PrincipleKey Features
BenzimidazoleCo²⁺Fluorescence quenching (PET)High selectivity and sensitivity
PyridiniumGeneral bioimagingTwo-photon absorptionHigh quantum yield, organelle targeting

Advanced Functional Materials Development

The structural rigidity and coordinating ability of the this compound ligand make it a valuable building block for the construction of advanced functional materials with tailored properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating the Ligand

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of N-heterocyclic cations, such as pyridinium, into the structure of MOFs can impart unique functionalities. MOFs containing N-heterocyclic carbene precursors have been reviewed, highlighting their diverse applications researchgate.net. While not directly incorporating this compound, these studies demonstrate the potential of using such charged ligands to create functional MOFs. Cationic MOFs have been synthesized using flexible N-heterocyclic linkers, showcasing the ability to form distinct framework structures acs.org.

Supramolecular Assemblies and Stimuli-Responsive Materials

The non-covalent interactions inherent to the this compound structure, such as hydrogen bonding and π-π stacking, are key to the formation of supramolecular assemblies. Pyridinium-derived zwitterions have been shown to form robust hydrogen-bonded chains in the solid state, making them promising building blocks for supramolecular chemistry rsc.org. The synthesis of supramolecular materials from pyridinium salts has been explored, leading to materials with interesting optical and electronic properties acs.org. For example, poly(pyridinium salt)s have been synthesized that exhibit lyotropic liquid-crystalline and light-emitting properties nih.gov. The formation of supramolecular complexes between cationic pyridinium-pillararenes and drug molecules has also been demonstrated, with the association being pH-dependent scielo.br.

Luminescent and Optoelectronic Materials

The combination of the benzimidazole and pyridine moieties in this compound suggests its potential for applications in luminescent and optoelectronic materials. Benzimidazole derivatives are known to be effective chromophores and have been incorporated into various luminescent materials nih.gov. Tridentate benzimidazole-pyridine-tetrazolate ligands have been shown to act as sensitizers for the luminescence of lanthanide ions, such as europium researchgate.net. Furthermore, imidazo[1,5-a]pyridine-benzimidazole conjugated fluorophores have been developed for applications in white light-emitting diodes (WLEDs) and for their acidochromic and anticounterfeiting properties rsc.org. These examples highlight the potential of combining benzimidazole and pyridine units to create materials with desirable photophysical properties.

Mechanistic Biological Interactions of 1 1h Benzimidazol 2 Ylmethyl Pyridinium Non Clinical Focus

Interactions with Core Biomolecules

The benzimidazole (B57391) scaffold, a key component of 1-(1H-benzimidazol-2-ylmethyl)pyridinium, is known for its ability to interact with fundamental biological macromolecules. These interactions are often the basis for the observed biological activities of this class of compounds.

DNA/RNA Binding Studies (e.g., Intercalation, Groove Binding, Conformational Changes)

While direct studies on this compound are not prevalent in the reviewed literature, research on structurally similar compounds provides insights into potential DNA and RNA interactions. For instance, a copper (II) complex of a related compound, 1-((2-(pyridine-2-yl)-1H-benzoimidazol-1-yl)methyl)-1H-pyridine, has been shown to bind to DNA, with evidence suggesting an intercalative binding mode. nih.gov This is further supported by absorption titration experiments, circular dichroism spectroscopy, and ethidium (B1194527) bromide displacement assays, which collectively indicated that this complex can insert itself between the base pairs of the DNA double helix. nih.gov Such an interaction can lead to significant conformational changes in the DNA structure, potentially inhibiting processes like transcription. nih.gov

Furthermore, another related molecule, pyridine-bis(benzimidazole) (PyBI), has been identified as a selective stabilizer of G-quadruplexes, which are non-canonical DNA structures. nih.gov This stabilization can lead to the stalling of replication forks and the repression of transcription for genes that contain these G-quadruplex structures in their promoter regions. nih.gov This suggests that the benzimidazole-pyridine moiety has a propensity for interacting with specific DNA secondary structures.

Protein Interaction Studies (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Affinity, Allosteric Modulation)

The benzimidazole framework is a common feature in many enzyme inhibitors. For example, novel benzimidazole-pyridine-phenylalkanesulfonate hybrids have been synthesized and shown to inhibit lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov Another study reported that a novel 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine is a potent inhibitor of cyclin-dependent kinase 1 (CDK1), a crucial regulator of the cell cycle. nih.gov

Moreover, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated for their interaction with dihydrofolate reductase (DHFR). nih.gov Molecular docking studies suggest that these compounds can interact with key amino acids in the binding site of DHFR, an enzyme vital for the synthesis of nucleic acids and some amino acids. nih.gov This highlights the potential for the benzimidazole core to serve as a scaffold for designing specific enzyme inhibitors.

Cellular Membrane Interaction and Permeation Mechanisms

The ability of a compound to traverse cellular membranes is fundamental to its biological activity. For benzimidazole derivatives, N-alkylation has been shown to be a strategy to enhance lipophilicity. nih.gov Increased lipophilicity generally correlates with improved penetration of the lipid-rich cell membrane. This suggests that the pyridinium (B92312) group in this compound, being a permanently charged moiety, could influence its membrane permeability, although specific studies on this compound are lacking.

In Vitro Cellular Studies on Biological Processes (Mechanistic Investigations)

The interactions of benzimidazole derivatives at the molecular level translate into observable effects on cellular processes. In vitro studies using various cell lines have shed light on these effects.

Influence on Cellular Viability and Proliferation in Model Systems (e.g., specific cell lines, non-human)

A significant body of research points to the cytotoxic and antiproliferative effects of benzimidazole derivatives in various cancer cell lines. For example, a platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine demonstrated cytotoxicity against breast cancer, colon carcinoma, and human hepatocellular carcinoma cells. nih.gov Similarly, novel bis-benzimidazole derivatives have been screened for their cytotoxic effects against human lung and breast cancer cell lines. scholarsresearchlibrary.com

In one study, a novel benzimidazole derivative, se-182, exhibited significant antiproliferative activities against HepG2 (liver carcinoma) and A549 (lung carcinoma) cells. jksus.org Another investigation into a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, showed it to be a potent inhibitor of proliferation in head and neck squamous carcinoma cell lines, while showing less cytotoxicity towards normal human dermal fibroblasts and keratinocytes. mdpi.com This suggests a degree of selectivity for rapidly dividing cells. mdpi.com

Cytotoxicity of Benzimidazole Derivatives in Various Cell Lines

Compound/DerivativeCell Line(s)Observed EffectReference
Platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amineBreast cancer, Colon Carcinoma, Human Heptacellular CarcinomaCytotoxic nih.gov
Novel bis-benzimidazole derivativesNCI-H522 (Lung), NCI-H23 (Lung), MDA-MB453 (Breast), MDA-MB468 (Breast)Cytotoxic scholarsresearchlibrary.com
se-182 (a benzimidazole derivative)HepG2 (Liver), A549 (Lung)Antiproliferative jksus.org
RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative)Head and Neck Squamous Carcinoma cell linesInhibitor of proliferation mdpi.com

Induction of Oxidative Stress Mechanisms and Reactive Oxygen Species (ROS) Generation

The role of benzimidazole derivatives in modulating oxidative stress is complex, with some compounds exhibiting antioxidant properties while others may induce oxidative stress. For instance, a study on 1H-benzimidazole-2-yl hydrazones demonstrated their capacity to protect against iron-induced oxidative damage and act as radical scavengers. nih.gov This antioxidant activity is thought to be beneficial in conditions like trichinellosis, where oxidative stress accompanies the parasitic infection. nih.gov

In a different context, a benzimidazole derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B32628), was found to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress markers in mice. nih.gov This further supports the potential for some benzimidazole-containing compounds to act as antioxidants. There is currently no direct evidence to suggest that this compound induces oxidative stress or the generation of reactive oxygen species.

Modulation of Signal Transduction Pathways and Gene Expression in Cellular Models

Benzimidazole derivatives are known to interact with various components of cellular signal transduction pathways, leading to modulation of gene expression and cellular responses. While specific studies on this compound are limited, research on analogous structures reveals significant activity.

For instance, a series of imidazopyridine analogs were identified as potent antagonists of the Neuropeptide S receptor (NPSR) nih.gov. NPSR is known to couple with Gq, Gs proteins, and the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway nih.gov. Antagonism of this receptor by these compounds led to a reduction in intracellular calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) levels nih.gov. This suggests that benzimidazole-pyridinium structures could potentially interfere with signaling cascades that are dependent on these second messengers, affecting downstream gene expression related to cellular processes like proliferation and stress responses.

Furthermore, studies on other benzimidazole derivatives have shown they can act as glucokinase activators, highlighting their ability to modulate key metabolic pathways nih.gov. The activation of glucokinase is a critical step in glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism nih.gov.

Table 1: Research Findings on Signal Transduction Modulation by Benzimidazole Analogs

Compound Class Target Pathway/Receptor Observed Effect in Cellular Models Reference
Imidazopyridines Neuropeptide S Receptor (NPSR) Antagonism, reduction of intracellular Ca²⁺ and cAMP nih.gov
2-(pyridin-2-yl)-1H-benzimidazoles Glucokinase Enzyme activation nih.gov

This table presents findings from related benzimidazole compounds to infer potential activities.

Apoptosis and Necrosis Pathway Analysis (mechanistic)

The induction of programmed cell death, or apoptosis, is a frequently observed mechanistic outcome of treatment with various benzimidazole derivatives in cancer cell lines.

Studies on 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have demonstrated their ability to induce apoptosis in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells nih.gov. The mechanism involves the activation of caspase-3/7, key executioner caspases in the apoptotic cascade nih.gov. Furthermore, these compounds were shown to modulate the expression of pro-apoptotic genes such as BAX, BIM, and BAD nih.gov.

Similarly, tetrabrominated benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines, including acute lymphoblastic leukemia and breast cancer nih.gov. The pro-apoptotic activity is often associated with the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis nih.gov. The structural modifications, such as the addition of aminoalkylamino groups or a deoxyribose moiety, can significantly enhance this pro-apoptotic efficacy nih.gov. These findings suggest that the core benzimidazole structure is a viable scaffold for developing agents that can trigger intrinsic or extrinsic apoptotic pathways.

Table 2: Mechanistic Findings on Apoptosis Induction by Benzimidazole Derivatives

Compound Derivative Cell Line Model Mechanistic Observation Reference
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole K562S & K562R (CML) Caspase-3/7 activation, increased expression of BAX, BIM, BAD genes nih.gov
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) analogs LNCaP (Prostate Cancer) PARP cleavage, concentration-dependent apoptosis nih.gov

This table summarizes apoptotic mechanisms observed in studies with related benzimidazole compounds.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For benzimidazole derivatives, extensive SAR studies have provided valuable insights into the structural features required for their diverse mechanistic effects.

For antiplasmodial activity, SAR studies of 2-amidobenzimidazole derivatives revealed a clear preference for specific substitutions. For instance, electron-donating groups, such as a methyl group at position 5 or 5,6-dimethyl substitution on the benzimidazole ring (Ring A), were favorable nih.gov. Furthermore, the nature of the second aromatic ring (Ring B) was critical; a pyridine (B92270) fragment, particularly with the nitrogen at the 2' (ortho) position as in picolinamide, resulted in significantly higher activity compared to meta or para isomers nih.gov.

In the development of glucokinase activators, systematic modification of a 2-(pyridine-2-yl)-1H-benzimidazole lead compound was performed nih.gov. These modifications explored various substituents on both the benzimidazole and pyridine rings to enhance potency and metabolic stability nih.gov.

SAR studies on antimicrobial benzimidazole-pyrazole hybrids have shown that the presence of electron-withdrawing groups (e.g., -F, -Cl, -Br, -NO₂) on the aromatic ring often increases antimicrobial activity nih.gov. Similarly, for benzimidazole-triazole hybrids, the presence of halogens, nitro, or cyano groups, as well as certain heterocyclic moieties like pyridine, can enhance antimicrobial effects nih.gov. The nature of the linker connecting the benzimidazole and other heterocyclic rings also plays a role, with oxygen or sulfur atoms in the bridge generally increasing activity nih.gov.

Table 4: Summary of Key Structure-Activity Relationship Findings for Benzimidazole Derivatives

Biological Activity Favorable Structural Features Unfavorable Structural Features Reference
Antiplasmodial Electron-donating groups (e.g., -CH₃) on benzimidazole ring; Ortho-substituted pyridine ring Meta- or para-substituted pyridine ring nih.gov
Antimicrobial Electron-withdrawing groups (e.g., -Cl, -NO₂) on aromatic rings; Pyridine, pyrimidine, thiazole (B1198619) moieties - nih.govnih.gov

This table highlights key SAR findings from studies on various benzimidazole analogs, providing a framework for predicting the activity of related structures.

Correlating Specific Structural Features of this compound with Biological Outcomes

The biological activity of benzimidazole derivatives is intricately linked to the nature and position of substituents on both the benzimidazole and any attached ring systems. The key structural features of this compound are the benzimidazole nucleus, the pyridinium cation, and the methylene (B1212753) linker.

The Benzimidazole Core: The benzimidazole ring system itself is crucial for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. nih.govderpharmachemica.com The planarity of this bicyclic system allows for intercalation into DNA or interaction with flat receptor surfaces. The nitrogen atoms in the imidazole (B134444) moiety can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

The Pyridinium Moiety: The presence of a pyridinium ring introduces a permanent positive charge, significantly influencing the compound's solubility, cell permeability, and mode of interaction with biological targets. This cationic nature can promote interactions with negatively charged biological molecules such as the phosphate (B84403) backbone of DNA or acidic residues in enzyme active sites. Studies on related pyridine derivatives have shown that the presence and position of substituents on the pyridine ring can modulate antiproliferative activity. For instance, the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity, while bulky or halogen substituents may decrease it. nih.gov

The Methylene Linker: The methylene (-CH2-) group connecting the benzimidazole and pyridinium rings provides conformational flexibility, allowing the two ring systems to adopt various spatial orientations. The length and nature of this linker are critical. For example, in a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker at the 2-position. mdpi.com

Substitutions on the Benzimidazole Ring: Research on various benzimidazole derivatives has consistently shown that substitutions on the benzene (B151609) part of the nucleus significantly impact biological outcomes.

The following table summarizes the influence of substituents on the biological activity of benzimidazole-pyridine analogs based on published research.

Compound Series Substitution Effect on Biological Activity Reference
2-(2-pyridinyl)benzimidazoles6-ethyl on benzimidazoleComparable anti-inflammatory activity to reference mdpi.com
2-(2-pyridinyl)benzimidazolesElectron-withdrawing group at C5 of benzimidazoleLoss of anti-inflammatory activity mdpi.com
Pyridine derivatives-OMe, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activity nih.gov
Pyridine derivativesHalogen atoms or bulky groupsLower antiproliferative activity nih.gov
1,2,6-trisubstituted benzimidazolesIncreased linker length at C2Reduced anti-inflammatory activity mdpi.com

Interactive Data Table: Substituent Effects on Benzimidazole-Pyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Mechanistic Biological Interactions

A QSAR study on a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives as inhibitors of enteroviruses revealed the importance of steric, thermodynamic, and electronic descriptors. biointerfaceresearch.com Another QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa demonstrated that models based on physicochemical, steric, electronic, and structural molecular descriptors could successfully predict antibacterial activity. nih.gov

For imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to the pyridinium-benzimidazole scaffold, a quantitative correlation showed a significant dependence of binding affinity on the molecular electrostatic potential (MEP), particularly the minimum associated with the amide carbonyl oxygen atom. nih.gov Lipophilicity was found to be of lower, though still relevant, significance. nih.gov

The table below presents key descriptors from QSAR studies on related heterocyclic compounds and their general implications for biological activity.

Compound Class Key QSAR Descriptors Implication for Biological Activity Reference
2-Substituted-1H-benzimidazole-4-carboxamidesSteric, thermodynamic, and electronic descriptorsThese properties are crucial for anti-enterovirus activity. biointerfaceresearch.com
2-Amino or 2-methyl-1-substituted benzimidazolesPhysicochemical, steric, electronic, and structural descriptorsCan predict antibacterial activity against P. aeruginosa. nih.gov
Imidazo[1,2-a]pyridine derivativesMolecular Electrostatic Potential (MEP)A deep negative MEP is correlated with higher binding affinity. nih.gov
Imidazo[1,2-a]pyridine derivativesLipophilicity (log P)Has a moderate influence on binding affinity. nih.gov
Antidiabetic imidazolesSlogP (log of octanol/water partition coefficient)Increased hydrophobic character can enhance antidiabetic activity. scispace.com

Interactive Data Table: Key QSAR Descriptors for Related Heterocyclic Compounds

For this compound, a QSAR model would likely need to account for descriptors related to its charge distribution (due to the pyridinium cation), steric properties (the three-dimensional arrangement of the two rings), and lipophilicity. The permanent positive charge would be a dominant feature, suggesting that electrostatic descriptors would be of high importance in any predictive model of its biological interactions.

Electrochemical Properties and Redox Behavior of 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Cyclic Voltammetry and Chronoamperometry Studies

Detailed experimental data from cyclic voltammetry (CV) and chronoamperometry studies specifically for 1-(1H-benzimidazol-2-ylmethyl)pyridinium are not extensively detailed in the reviewed scientific literature. These techniques are fundamental for characterizing electrochemical behavior. Cyclic voltammetry would be employed to investigate the potentials at which the compound undergoes oxidation and reduction, the reversibility of these electron transfer processes, and the stability of the resulting species. Chronoamperometry would complement this by providing quantitative data on the kinetics of the electrochemical reactions and the diffusion coefficients of the electroactive forms of the compound. While such specific studies are not available, the principles of these methods would be essential for any future, in-depth analysis of this compound's electrochemical profile.

Determination of Redox Potentials and Electron Transfer Mechanisms

The determination of precise redox potentials and the elucidation of electron transfer mechanisms for this compound are not explicitly documented. These parameters are crucial for understanding the thermodynamic and kinetic aspects of its electrochemical reactions. The redox potential indicates the ease with which the molecule can accept or donate electrons, a critical factor for its application in catalysis. The mechanism would detail the sequence of electron transfers and any coupled chemical steps, such as protonation or conformational changes. While research on structurally similar compounds, such as 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole complexes, shows that substitutions on the benzimidazole (B57391) core can shift redox potentials, specific values for the title compound remain to be reported. acs.org

Electrocatalytic Properties and Applications

The most significant research concerning this compound is focused on its application in electrocatalysis, particularly leveraging the electrochemical relationship between its oxidized (benzimidazolium) and reduced (benzimidazole-based hydride) forms.

Research has successfully demonstrated the potential of the benzimidazole framework in the metal-free reduction of carbon dioxide (CO2). In these studies, a benzimidazole-based organo-hydride acts as a potent reducing agent to convert CO2 to formate (B1220265) (HCOO⁻). nih.gov The key finding relevant to electrocatalysis is the regeneration of the active hydride from its oxidized benzimidazolium form. nih.gov

Following the donation of a hydride to CO2, the organo-hydride is quantitatively oxidized to the stable aromatic benzimidazolium cation. nih.gov It has been demonstrated that this benzimidazolium cation can be electrochemically reduced, reforming the organo-hydride in quantitative yield. nih.gov This successful electrochemical regeneration establishes the compound's clear potential for use in a closed electrocatalytic cycle for CO2 reduction. nih.gov In this proposed cycle, the benzimidazolium salt would be electrochemically reduced to the active hydride, which would then chemically reduce CO2, with the resulting benzimidazolium being recycled back to the cathode for regeneration.

A study achieved a notable 66% yield of formate from CO2 reduction under mild conditions, highlighting the efficacy of this chemical system. nih.gov

Table 1: Chemical Reduction of CO₂ by a Benzimidazole-Based Hydride

ParameterFindingCitation
Product Formate (HCOO⁻) nih.gov
Confirmation Confirmed via ¹³CO₂ labeling experiments (¹H NMR, ¹³C NMR, ESI-MS) nih.gov
Maximum Yield 66% nih.gov
Reaction Conditions Mild conditions, presence of potassium tetrafluoroborate nih.gov
Reductant State After Reaction Quantitatively oxidized to the aromatic benzimidazolium cation nih.gov
Recyclability Demonstrated by the quantitative electrochemical reduction of the benzimidazolium cation back to the organo-hydride form nih.gov

There is no specific information available in the reviewed literature regarding the use of this compound for the electrocatalytic oxidation of organic substrates. While benzimidazole derivatives have been explored in various electrochemical contexts, their application as primary catalysts for oxidative processes is not a prominent area of research for this specific molecule. Future investigations would be needed to explore its stability under oxidative potentials and its ability to mediate electron transfer from organic substrates to an anode.

Supramolecular Chemistry and Self Assembly of 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Design Principles for Self-Assembled Architectures

The rational design of self-assembled supramolecular architectures relies on programming molecular components with specific recognition information. This is achieved by incorporating functionalities that engage in predictable non-covalent interactions. For 1-(1H-benzimidazol-2-ylmethyl)pyridinium, the design principles for self-assembly are embedded in its molecular structure, which combines multiple interaction motifs.

Key structural features that guide its assembly include:

Hydrogen Bonding Sites: The benzimidazole (B57391) moiety contains both a hydrogen bond donor (the N-H group) and acceptor sites (the pyridine-like nitrogen atom). This allows for the formation of directional and predictable hydrogen-bonded networks.

Aromatic Surfaces: Both the benzimidazole and pyridinium (B92312) rings are extended π-systems. These planar surfaces are primed for π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state and in solution.

Permanent Cationic Charge: The pyridinium ring confers a permanent positive charge on the molecule. This introduces the possibility of strong electrostatic interactions, including cation-π and anion-π interactions, which can be used to direct the assembly process and create specific binding sites for anions or other π-systems.

The synergy between these different non-covalent forces allows for the formation of complex and stable supramolecular structures. By tuning factors such as solvent polarity, temperature, and the nature of the counter-anion, it is possible to control the assembly process and favor the formation of specific architectures, ranging from discrete dimers to extended one- or two-dimensional networks. The engineering of these components is a fundamental challenge in creating materials that can reliably assemble into complex structures nih.govnih.govharvard.eduresearchgate.net.

Non-Covalent Interactions Driving Assembly Processes

The self-assembly of this compound is governed by a sophisticated interplay of various non-covalent interactions. These weak, reversible forces collectively provide the thermodynamic driving force for the spontaneous organization of molecules into ordered superstructures.

The benzimidazole fragment is a cornerstone of the supramolecular behavior of the title compound, primarily due to its versatile hydrogen bonding capabilities. Imidazole (B134444) and its derivatives have a unique ability to participate in a variety of non-covalent interactions involving the NH group and the pyridine-like nitrogen atom nih.gov.

N-H Donor: The pyrrole-like nitrogen atom (N-H) of the benzimidazole ring is a potent hydrogen bond donor. It can engage in strong, directional hydrogen bonds with suitable acceptors, such as anions, solvent molecules, or the pyridine-like nitrogen of an adjacent molecule.

Pyridine-like Nitrogen Acceptor: The sp²-hybridized nitrogen atom in the imidazole ring acts as a hydrogen bond acceptor. This site can interact with hydrogen bond donors from neighboring molecules, leading to the formation of well-defined supramolecular synthons, such as chains or cyclic motifs nih.gov.

The cooperation between these donor and acceptor sites allows for the creation of robust, self-complementary hydrogen-bonded networks that can extend into one, two, or three dimensions, providing a foundational framework for the resulting supramolecular architecture nih.govtue.nl. The mutual influence of these interactions can lead to strong energetic cooperativity, where a small change in geometry can significantly impact the strength of the bond nih.gov.

The stacking can occur in several geometries:

Face-to-Face: Where the aromatic rings are parallel and directly overlap.

Parallel-Displaced: Where the rings are parallel but offset from one another. This is often the most energetically favorable arrangement.

Edge-to-Face (T-shaped): Where the edge of one aromatic ring (the C-H bonds) points towards the face of another.

The strength and geometry of these interactions are influenced by the electronic nature of the rings. The electron-rich benzimidazole ring can favorably interact with the electron-deficient pyridinium ring in a donor-acceptor type π-π stacking arrangement. The interplay between hydrogen bonds and π-π stacking interactions ultimately defines the final packing patterns of the molecules in the solid state rsc.org.

While a crystal structure for the exact title compound is not available, data from the closely related compound 1-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide provides valuable insight into the nature of these interactions.

Table 1: Crystallographic Data for π-π Stacking in a Related Benzimidazole-Pyridinium Compound
CompoundInteraction TypeCentroid-Centroid Distance (Å)Dihedral Angle (°)
1-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodideπ–π stacking3.67837.4

This interactive table summarizes key parameters from a crystallographic study of a compound structurally similar to this compound, illustrating a typical distance for π-π stacking interactions between the benzimidazole and pyridinium moieties.

The permanent positive charge on the pyridinium ring and the π-acidic/π-basic nature of the aromatic systems introduce the possibility of ion-π interactions, which are powerful forces in supramolecular assembly.

Cation-π Interactions: This is an attractive non-covalent interaction between a cation and the face of an electron-rich π-system. While the pyridinium ring itself is cationic and electron-deficient, it can induce polarization in a neighboring neutral, electron-rich aromatic ring (like the benzene (B151609) part of a benzimidazole), leading to a stabilizing interaction. More commonly, the cationic pyridinium moiety can strongly interact with other electron-rich aromatic molecules that might be present in the system as guests or co-formers.

Anion-π Interactions: This is an attractive force between an anion and the surface of an electron-deficient (π-acidic) aromatic ring nih.govresearchgate.netnih.gov. The positively charged pyridinium ring is highly electron-deficient and therefore an excellent candidate for engaging in anion-π interactions with its associated counter-ion or other anions present in the system. Theoretical and experimental studies have shown these interactions to be energetically significant, with strengths ranging from 20-70 kJ/mol nih.gov. The benzimidazole ring can also be made more π-acidic through substitution, enhancing its ability to interact with anions. These interactions play a dominant role in shaping the extended structures of molecules in the solid state sciensage.info.

The balance and interplay between cation-π, anion-π, and other non-covalent forces are crucial in determining the final three-dimensional architecture and the molecular recognition properties of the assembled system nih.govsciensage.infocncb.ac.cn.

Host-Guest Chemistry and Molecular Recognition

The principles of molecular recognition are central to host-guest chemistry, where a host molecule selectively binds a specific guest molecule through non-covalent interactions mdpi.com. The self-assembled architectures of this compound can create well-defined cavities or binding pockets, enabling them to act as hosts for various small molecules or ions.

The design of these host systems is predicated on complementarity in size, shape, and chemical properties between the host's binding site and the guest. The combination of hydrogen bonding sites, aromatic surfaces, and the cationic charge within the this compound scaffold provides a versatile toolkit for achieving selective recognition researchgate.netscilit.com. For instance, a cavity lined with benzimidazole N-H groups could selectively bind hydrogen bond-accepting guests, while a pocket formed by the aggregation of pyridinium rings could serve as a recognition site for anions.

Encapsulation or inclusion is a specific type of host-guest interaction where the guest is partially or fully enveloped within the cavity of a host molecule or a supramolecular assembly researchgate.net. Self-assembly driven by the non-covalent interactions of this compound can lead to cage-like structures or channels capable of encapsulating guests uclouvain.be.

The driving forces for encapsulation are multifaceted:

Hydrophobic Effect: In aqueous media, the encapsulation of a nonpolar guest into a hydrophobic cavity is entropically favorable as it releases ordered water molecules from the host's interior nih.gov.

van der Waals Interactions: Favorable van der Waals contacts between the interior surface of the host cavity and the guest molecule contribute to the stability of the inclusion complex mdpi.com.

Specific Host-Guest Interactions: Hydrogen bonding, ion-pairing, or π-π stacking between the host and the encapsulated guest can significantly enhance binding affinity and selectivity researchgate.netnih.gov.

Studies on related benzimidazole systems with macrocyclic hosts like cucurbit[n]urils have demonstrated that the benzimidazole moiety can be encapsulated, with the binding process driven primarily by hydrogen bonding and ion-dipole interactions nih.gov. Similarly, self-assembled structures of this compound could form cavities that encapsulate small solvent molecules, counter-anions, or other suitable organic guests, leading to the formation of stable inclusion complexes.

Selective Recognition of Specific Guests (e.g., Anions, Neutral Molecules)

The unique structural framework of this compound, which combines a positively charged pyridinium unit with a hydrogen-bond-donating benzimidazole moiety, suggests its potential as a receptor for the selective recognition of anionic and neutral guest species. While direct studies on this specific compound are limited, research on analogous benzimidazole and benzimidazolium-based systems provides significant insights into its probable binding capabilities.

The benzimidazole ring, with its acidic N-H proton, can act as an effective hydrogen-bond donor, a feature widely exploited in the design of anion receptors. This ability is often enhanced when the benzimidazole is part of a larger conjugate system that can engage in other non-covalent interactions. For instance, fluorescent sensors based on benzimidazole have been developed for the detection of various anions.

Furthermore, the quaternization of a nitrogen-containing heterocycle, as seen in the pyridinium component of the title compound, introduces a positive charge that can facilitate strong electrostatic interactions with anionic guests. This principle has been demonstrated in a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule and its methylated bisbenzimidazolium salt. nih.govnih.gov Both compounds were investigated for their utility in sensing cyanide and halide anions. nih.govnih.gov It was observed that the smaller fluoride and cyanide anions were able to bind to the boron atom of the neutral compound with significant binding constants. nih.govnih.gov

In a different approach, a BODIPY derivative functionalized with a benzimidazole group has been shown to act as a selective colorimetric chemosensor for the hydrogen sulfate anion (HSO₄⁻). mdpi.com The interaction with the anion resulted in a distinct color change of the solution, highlighting the potential of benzimidazole-containing systems in visual sensing applications. mdpi.com

Based on these findings from related compounds, it is plausible that this compound could selectively recognize anions through a combination of hydrogen bonding from the benzimidazole N-H, electrostatic interactions involving the pyridinium cation, and potentially π-anion interactions with the aromatic rings. The selectivity would likely be governed by the size, shape, and charge density of the guest anion.

Table 1: Anion Sensing Properties of a Benzimidazolium-Based Compound

Analyte (Anion)Binding Constant (M⁻¹)Sensing MethodCompound
Fluoride (F⁻)2.9 × 10⁴ - 5 × 10⁵Fluorescence Spectroscopyp-dimesitylboryl-phenyl-functionalized bisbenzimidazolium salt
Cyanide (CN⁻)2.9 × 10⁴ - 5 × 10⁵Fluorescence Spectroscopyp-dimesitylboryl-phenyl-functionalized bisbenzimidazolium salt

Data extracted from studies on a related bisbenzimidazolium salt, as direct data for this compound is not available. nih.govnih.gov

Formation of Gels, Fibers, and Nanostructures via Self-Assembly

The molecular architecture of this compound incorporates several features that are conducive to self-assembly into higher-order supramolecular structures such as gels, fibers, and nanostructures. The driving forces for such assembly would likely involve a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

Benzimidazole derivatives have been recognized as effective low-molecular-weight gelators (LMWGs). researchgate.net The amphoteric nature of the benzimidazole ring, along with its capacity for π-bridging and hydrogen bonding, makes it a versatile building block for the construction of supramolecular gels. researchgate.net These gels are formed through the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent.

The self-assembly process is often highly dependent on the solvent, temperature, and the specific substitution pattern on the benzimidazole core. For instance, alkylated benzimidazolone derivatives have been shown to form supramolecular gels in various organic liquids, with the gelation ability being influenced by the nature of the alkyl tail and the presence of amide or urea linkers. researchgate.net

The pyridinium component of this compound can further promote self-assembly. The planar, aromatic nature of the pyridinium ring can facilitate π-π stacking interactions with both other pyridinium rings and the benzimidazole moieties of adjacent molecules. The positive charge on the pyridinium ring could also lead to charge-assisted hydrogen bonding and ion-dipole interactions, which would contribute to the stability of the assembled structures.

The potential for nanostructure formation is a general characteristic of benzimidazole derivatives, which can assemble into diverse morphologies such as nanotubes, nanowires, and microflowers under different conditions. researchgate.net The specific morphology of the assemblies formed by this compound would be expected to be tunable by varying external factors like solvent polarity, concentration, and the presence of counter-ions.

Table 2: Self-Assembly Properties of Benzimidazole-Based Gelators

Compound TypeDriving Forces for Self-AssemblyResulting Structures
Alkylated Benzimidazolone DerivativesHydrogen bonding, π-π stackingSupramolecular gels, fibrillar networks
General Benzimidazole DerivativesMetal coordination, π-π stacking, hydrogen bondingNanotubes, nanowires, microflowers

This table summarizes general findings for benzimidazole-based systems to infer the potential behavior of this compound. researchgate.netresearchgate.net

Derivatives and Analogues of 1 1h Benzimidazol 2 Ylmethyl Pyridinium: Structure Property Relationship Studies

Synthetic Routes to Substituted Analogues and Heterocyclic Variants

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)pyridinium analogues typically involves a multi-step process that allows for the introduction of a wide array of substituents on both the pyridinium (B92312) and benzimidazole (B57391) rings, as well as modifications to the methylene (B1212753) linker. A general and efficient method for preparing the core structure involves the condensation of 1,2-arylenediamines with appropriate carboxylic acids or their derivatives, often catalyzed by polyphosphoric acid. scispace.com This foundational step is then followed by N-alkylation to introduce the pyridinium moiety.

Pyridinium Ring Substitution Effects (e.g., alkyl, halogen, electron-donating/withdrawing groups)

The electronic nature of the pyridinium ring can be readily modulated by introducing various substituents. The synthesis of these analogues often starts with appropriately substituted pyridines. For instance, the reaction of 2-aminopyridine (B139424) with chloroacetyl chloride yields a key intermediate, which can then be used for further derivatization. nih.gov

The introduction of electron-donating groups , such as alkyl groups (e.g., methyl), can increase the electron density of the pyridinium ring. Studies on related imidazo[1,2-a]pyridine (B132010) derivatives have shown that methyl substitution has a pronounced effect on the absorption and fluorescence spectra. researchgate.net For example, a methyl group at the meta position relative to the pyridinium nitrogen can cause a bathochromic (red) shift in the absorption maximum, while substitution at the para position can lead to a hypsochromic (blue) shift. researchgate.net

Conversely, electron-withdrawing groups , such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the pyridinium ring. These substitutions can significantly influence the compound's reactivity and biological activity. For instance, in related benzimidazole-pyridinecarbonitrile conjugates, the presence of such groups is a key factor in their antimicrobial properties. researchgate.net

Halogen substituents (e.g., -F, -Cl, -Br) offer a way to systematically alter the electronic properties and lipophilicity of the molecule. The synthesis of halo-substituted analogues can be achieved by using the corresponding halogenated pyridines as starting materials. These substitutions are known to enhance the biological activity of many heterocyclic compounds. researchgate.net

Benzimidazole Ring Substitution Effects (e.g., alkyl, halogen, fused rings)

The benzimidazole moiety provides another site for structural modification, allowing for the introduction of substituents that can fine-tune the molecule's properties. These substitutions are typically introduced by using appropriately substituted o-phenylenediamines in the initial condensation step. organic-chemistry.org

Alkyl and halogen substitutions on the benzimidazole ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity. For example, in a series of 2-substituted benzimidazole derivatives, compounds with electron-withdrawing groups on the benzimidazole ring showed enhanced antitubercular activity. researchgate.net

Fused rings represent a more significant structural modification, extending the π-system of the benzimidazole core. The synthesis of benzimidazole-fused heterocycles, such as pyrido[1,2-a]benzimidazoles and benzimidazo[1,2-a]quinolines, can be achieved through copper-catalyzed intramolecular C-N bond formation. acs.orgresearchgate.net These fused systems often exhibit unique photophysical properties and can have profound effects on biological activity. For instance, highly conjugated naphthyl-fused benzimidazolequinones have shown specificity towards certain cancer cell lines.

Variation of the Methylene Linker (e.g., longer alkyl chain, direct fusion)

Longer alkyl chains can be introduced to increase the distance and flexibility between the two heterocyclic units. The synthesis of analogues with extended linkers can be achieved by using ω-haloalkylating agents of varying lengths during the N-alkylation step. This modification can impact the compound's ability to bind to biological targets. For example, studies on bis-imidazolium salts have shown that the length of the alkyl chain bridging the two imidazolium (B1220033) cores significantly influences their anticancer properties. nih.gov

Direct fusion of the pyridine (B92270) and benzimidazole rings eliminates the flexible linker, creating a rigid, planar system. These fused heterocycles, such as imidazo[1,2-a]pyridines, can be synthesized through various methods, including the reaction of 2-aminopyridines with α-haloketones. chemrxiv.orgresearchgate.net The resulting planar structure can facilitate π-stacking interactions and often leads to enhanced fluorescence and distinct biological activities compared to their non-fused counterparts. acs.org

Impact of Structural Modifications on Electronic and Photophysical Properties

The electronic and photophysical properties of this compound derivatives are highly sensitive to structural modifications. These compounds often exhibit fluorescence, and their absorption and emission characteristics can be tuned by altering the substituents on the aromatic rings or by modifying the linker.

The introduction of substituents on the pyridinium and benzimidazole rings can lead to significant shifts in the absorption and emission spectra. For example, electron-donating groups on the pyridine ring can cause a red shift in the absorption maximum, while electron-withdrawing groups can have the opposite effect. researchgate.net In a study of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, the introduction of different substituents led to notable solvent-dependent blue and red shifts in the UV-Vis spectra. chemrxiv.org

Fused-ring systems, such as benzo scispace.comacs.orgimidazo[1,2-a]pyridines, are often highly fluorescent. acs.org These compounds typically exhibit blue or green fluorescence with quantum yields that can be substantial in both solution and solid states. acs.org The rigid, planar structure of these fused systems enhances π-conjugation, leading to these desirable photophysical properties.

A study on a bioinspired pyridine benzimidazole compound revealed a large Stokes shift of around 175 nm, which was attributed to the stability of its geometry and the presence of an intramolecular hydrogen bond. nih.gov This highlights the importance of specific structural features in determining the photophysical behavior of these compounds. The fluorescence quantum yield of these derivatives can also be significantly affected by the nature and position of substituents. researchgate.net

Table 1: Photophysical Properties of Selected Benzimidazole Derivatives

Compound Substituent(s) Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Reference
Imidazo[1,2-a]pyridine derivative 7-methyl ~300 ~350 - researchgate.net
Imidazo[1,2-a]pyridine derivative 8-methyl ~300 ~350 - researchgate.net
Benzo scispace.comacs.orgimidazo[1,2-a]pyridine - - 454-503 (solution) 0.19-0.89 (solution) acs.org

Note: This table is populated with data from related benzimidazole structures due to the limited availability of a comprehensive dataset for the specific this compound scaffold.

Influence of Substituents on Coordination Chemistry and Ligand Properties

The this compound scaffold and its analogues are excellent ligands for coordinating with metal ions, owing to the presence of multiple nitrogen donor atoms. The coordination behavior of these ligands can be significantly influenced by the nature and position of substituents.

The introduction of different substituents can alter the electron density at the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. For instance, electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups can weaken it. nih.gov

The steric bulk of substituents can also play a crucial role in determining the geometry of the resulting metal complexes. Bulky substituents near the coordination sites can hinder the approach of the metal ion and influence the coordination number and geometry.

In a study of 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands coordinated with copper and cobalt, it was found that a bulky acceptor 4-nitrobenzyl moiety led to a higher efficiency in dye-sensitized solar cells, while a naphthyl moiety resulted in a lower redox potential due to its donating nature. acs.org This demonstrates how substituents can be used to tune the electrochemical properties of the resulting metal complexes.

The coordination of these ligands with various transition metals, such as iridium(III), ruthenium(II), and platinum(II), has been explored for applications in medicinal chemistry, including the development of agents that inhibit the aggregation of amyloid-β peptides. nih.gov The specific substituents on the benzimidazole and pyridine rings are crucial for the biological activity of these metal complexes.

Modulation of Mechanistic Biological Interactions by Structural Changes and Their Elucidation

The biological activity of this compound derivatives can be profoundly modulated by structural modifications. These changes can affect the compound's ability to interact with biological targets such as DNA, enzymes, and receptors.

Structure-activity relationship (SAR) studies have been instrumental in understanding how different substituents influence the biological effects of these compounds. For example, in the context of anticancer activity, substitutions at various positions on the benzimidazole ring have been shown to be critical. nih.govnih.gov

The introduction of specific functional groups can alter the mechanism of action. For instance, some benzimidazole derivatives act as topoisomerase inhibitors, while others may function as DNA alkylating agents or tubulin polymerization inhibitors. acs.org The nature of the substituent can direct the compound towards a particular biological target.

In a study of bis-benzimidazole derivatives, it was found that the compounds induced an S-phase block in the cell cycle of breast cancer cells and inhibited the catalytic activity of topoisomerase I and II. researchgate.net The sensitivity of different cell lines to these compounds was correlated with intracellular drug accumulation, highlighting the importance of physicochemical properties, which are influenced by structural modifications. researchgate.net

The replacement of the imine nitrogen at the N-1 position of the benzimidazole ring with an oxygen or sulfur atom has been shown to decrease antituberculosis activity, emphasizing the importance of this specific structural feature. researchgate.net Furthermore, the parity of an alkyl substituent at the C-2 position can also modify the activity. researchgate.net

Elucidation of the precise molecular mechanisms often involves a combination of techniques, including molecular docking studies to predict binding modes, and various biochemical and cell-based assays to confirm the biological effects. These studies are crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold. acs.org

Future Research Directions and Emerging Applications of 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Advanced Synthetic Strategies for Complex Architectures and Multicomponent Systems

Future synthetic research is expected to move beyond simple derivatives and focus on the integration of 1-(1H-benzimidazol-2-ylmethyl)pyridinium into more complex molecular architectures. A significant area of development will likely be the use of multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to generating molecular diversity. beilstein-journals.orgnih.gov One-pot synthesis methodologies, such as the Hantzsch reaction for dihydropyridines or Biginelli-type reactions, could be adapted to incorporate the this compound core, leading to novel libraries of structurally diverse compounds with a wide range of potential applications. beilstein-journals.org

Furthermore, the development of catalytic systems that enable the precise functionalization of the benzimidazole (B57391) and pyridinium (B92312) rings will be crucial. This includes the use of transition metal catalysts for cross-coupling reactions to introduce new substituents, as well as the exploration of organocatalysis for asymmetric transformations. mdpi.com The synthesis of functionalized 1H-imidazoles through denitrogenative transformation of 5-amino-1,2,3-triazoles presents another innovative approach that could be adapted for creating novel derivatives of the target compound. nih.gov

Synthetic StrategyPotential Outcome for this compoundRelevant Findings for Analogues
Multicomponent Reactions (MCRs) Rapid generation of diverse libraries of complex molecules containing the core scaffold.Green Hantzsch synthesis of 1,2-dihydropyridine derivatives shows antiproliferative activity. beilstein-journals.org
Advanced Catalysis Precise and selective functionalization of the benzimidazole and pyridinium rings.Pd-catalyzed dehydrogenative cross-couplings used for synthesis of ring-fused benzimidazoles. mdpi.com
Denitrogenative Transformation Novel routes to functionalized imidazole (B134444) derivatives from triazole precursors.Efficient access to novel 2-substituted 1H-imidazole derivatives has been developed. nih.gov

Exploration of Novel Coordination Architectures and Multimetallic Systems

The nitrogen atoms in the benzimidazole and pyridine (B92270) components of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Future research is anticipated to explore the synthesis and characterization of its metal complexes, moving towards novel coordination architectures and multimetallic systems. The formation of bimetallic and heterometallic complexes is a particularly promising area. acs.orgrsc.org Such systems can exhibit unique electronic, magnetic, and catalytic properties arising from the synergistic interactions between different metal centers. acs.org

The design of ligands that can bridge multiple metal ions is a key strategy in the construction of these complex systems. By modifying the this compound structure, for instance, by introducing additional coordinating groups, it should be possible to create ligands capable of forming well-defined multimetallic assemblies. acs.org Research into the magnetic coupling between metal centers in these complexes will also be a significant focus, with the potential for developing new magnetic materials. rsc.org

Coordination SystemPotential ApplicationResearch on Analogues
Bimetallic Complexes Catalysis, magnetic materials, and molecular sensors.Bimetallic ruthenium(II) complexes have been studied for their redox and spectral properties. acs.org
Heterometallic Complexes Enhanced catalytic activity and novel electronic properties.Mixed-metal complexes incorporating different metal ions have been synthesized for selective binding. acs.org
Supramolecular Assemblies Development of functional materials and host-guest systems.Supramolecular structures of related benzimidazole complexes have been shown to be influenced by hydrogen bonding and π-π interactions. researchgate.net

Integration into Hybrid Materials for Energy Conversion, Storage, and Environmental Remediation

The unique electronic properties of the this compound scaffold make it a promising component for the development of advanced hybrid materials. A key area of future research will be its incorporation into materials for energy conversion and storage. For example, metal complexes of related 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands have been successfully used as electrolytes in dye-sensitized solar cells (DSSCs), demonstrating the potential of this class of compounds in solar energy applications. acs.org Future work could focus on optimizing the structure of this compound to enhance the performance of such devices.

In the realm of environmental remediation, materials incorporating this compound could be developed for the photocatalytic degradation of pollutants. The benzimidazole moiety is known to be involved in pesticide degradation pathways, and its incorporation into stable materials could lead to new technologies for water and soil purification. mdpi.com Furthermore, the development of fluorescent materials based on this scaffold could lead to applications in white light-emitting diodes (LEDs) and other optoelectronic devices. rsc.org

Deeper Elucidation of Mechanistic Biological Pathways and Molecular Target Engagement

While the broader class of benzimidazoles is well-known for its diverse biological activities, including anticancer, antimicrobial, and anthelmintic properties, the specific mechanisms of action are often not fully understood. nih.govresearchgate.net A major future research direction for this compound will be the detailed elucidation of its biological pathways and the identification of its molecular targets.

Molecular docking studies have been used to predict the binding of benzimidazole derivatives to various biological targets, such as dihydrofolate reductase (DHFR) in bacteria and Plasmodium falciparum adenylosuccinate lyase (PfADSL) in malaria parasites. nih.govnih.gov Similar in silico approaches, followed by in vitro and in vivo validation, will be crucial for understanding the therapeutic potential of this compound. Research has also shown that some benzimidazole derivatives can act as neuroprotective agents by modulating neuroinflammatory pathways. nih.gov Investigating similar activities for the target compound could open up new therapeutic avenues.

Biological Target/PathwayPotential Therapeutic ApplicationFindings for Related Compounds
Dihydrofolate Reductase (DHFR) AntibacterialBenzimidazole derivatives have shown interaction with crucial amino acids in the binding site of DHFR. nih.gov
Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) AntimalarialSubstituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds have been studied as inhibitors of PfADSL. nih.gov
Neuroinflammatory Pathways (e.g., TNF-α, IL-6) NeuroprotectiveBenzimidazole acetamide (B32628) derivatives have shown potential in mitigating ethanol-induced neurodegeneration. nih.gov

Sustainable and Circular Economy Approaches in its Synthesis and Application

In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly focus on the development of sustainable and circular economy approaches for its synthesis and use. This includes the exploration of environmentally benign reaction conditions, such as the use of water as a solvent, microwave-assisted synthesis, and the use of recyclable catalysts. jrtdd.commdpi.commdpi.com The synthesis of benzimidazole derivatives has been reported using natural catalysts like papaya bark ash and pomegranate peel powder, highlighting the potential for bio-based catalytic systems. jrtdd.com

Development of Advanced Analytical Probes and Tools Based on the Compound

The inherent fluorescence and electrochemical properties of the this compound scaffold make it an attractive candidate for the development of advanced analytical probes and sensors. Future research is likely to explore its use in the detection of various analytes, including metal ions, anions, and biologically important molecules. For instance, related imidazo[1,5-a]pyridine–benzimidazole conjugated fluorophores have been shown to act as fluorescent pH sensors and have applications in anticounterfeiting. rsc.org

The development of chemosensors based on this compound could involve modifying its structure to introduce specific recognition sites for target analytes. The changes in the spectroscopic or electrochemical properties of the compound upon binding to the analyte would then form the basis of the sensing mechanism. The creation of both colorimetric and fluorescent sensors is a promising avenue, with potential applications in environmental monitoring, clinical diagnostics, and materials science. acs.org

Q & A

Q. Basic

  • NMR : Look for characteristic peaks:
    • Benzimidazole protons: δ 7.2–8.5 ppm (aromatic H).
    • Pyridinium methylene: δ 4.5–5.5 ppm (CH₂).
      Example: N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene] derivatives show piperidine CH₂ signals at δ 3.3–3.5 ppm .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH (3200–3400 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., m/z 495.18 [M⁺] for antitubercular derivatives) and fragmentation patterns .

Validation : Cross-reference with elemental analysis (C, H, N) and HPLC purity checks .

How to resolve crystallographic data discrepancies during structural determination?

Q. Advanced

  • Software Tools : Use SHELXL for refinement, especially for high-resolution or twinned data. SHELXS/SHELXD can assist in structure solution .
  • Data Quality : Ensure completeness (>95%), low R-factor (<0.1), and check for twinning using PLATON .
  • Example : The crystal structure of a related pyridinium picrate derivative was resolved with R-factor 0.062 using SHELX .

Troubleshooting : Re-measure data at low temperatures (100 K) to reduce thermal motion artifacts .

How to analyze structure-activity relationships (SAR) for antimicrobial activity?

Q. Advanced

  • Key Features :
    • Hydrogen Bond Donors : Derivatives with 4 H-bond donors (e.g., PB4, PB5) show MIC 6.25 µg/mL against M. tuberculosis .
    • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance activity by improving target binding .
  • Contradictions : Lipophilicity (log P) does not always correlate with activity, suggesting other factors (e.g., solubility, steric effects) dominate .

Methodology : Perform MIC assays in triplicate and use molecular docking to identify binding motifs .

What strategies optimize reaction yields in its synthesis?

Q. Advanced

  • Catalysis : Use K₂CO₃ as a base for nucleophilic substitutions (e.g., 93% yield in pyrrolidine synthesis) .
  • Microwave Assistance : Reduce reaction time (e.g., 20 hours → 2 hours) and improve regioselectivity .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Workup : Extract products with ethyl acetate and wash with NH₄Cl to remove unreacted amines .

What are common impurities formed during synthesis?

Q. Basic

  • By-Products :
    • Unreacted 1,2-diaminobenzene (detected via TLC, Rf ~0.3 in ethyl acetate/hexane) .
    • Oxidation products (e.g., sulfoxides) in thioamide-containing derivatives .
  • Mitigation : Column chromatography (silica gel, MeOH/CH₂Cl₂) or recrystallization (ethanol/water) .

How to use computational methods to predict biological activity?

Q. Advanced

  • QSAR Models : Correlate descriptors (e.g., polar surface area, log P) with MIC values using multiple linear regression .
  • Docking Studies : Simulate binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) with AutoDock Vina .
  • DFT Calculations : Analyze charge distribution on benzimidazole rings to predict electrophilic/nucleophilic sites .

How to address contradictions between lipophilicity and activity data?

Q. Advanced

  • Alternative Metrics : Evaluate solubility (e.g., shake-flask method) or membrane permeability (PAMPA assay) .
  • Molecular Interactions : Use Hirshfeld surface analysis to quantify intermolecular H-bonding/π-π interactions in crystal structures .
  • Case Study : For PB derivatives, high activity despite low log P suggests hydrophilic interactions (e.g., with polar enzyme pockets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.